4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine 4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 206555-42-2
VCID: VC8443466
InChI: InChI=1S/C16H14N2S/c1-11-15(18-16(17)19-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18)
SMILES: CC1=C(N=C(S1)N)C2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C16H14N2S
Molecular Weight: 266.4 g/mol

4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine

CAS No.: 206555-42-2

Cat. No.: VC8443466

Molecular Formula: C16H14N2S

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine - 206555-42-2

Specification

CAS No. 206555-42-2
Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
IUPAC Name 5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C16H14N2S/c1-11-15(18-16(17)19-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18)
Standard InChI Key ASNRKRYLKKCZBZ-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)N)C2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES CC1=C(N=C(S1)N)C2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine consists of a thiazole core (a five-membered heterocyclic ring containing nitrogen and sulfur) substituted with a methyl group at position 5 and a biphenyl moiety at position 4 (Figure 1). The biphenyl group introduces significant aromaticity and hydrophobicity, which may influence its binding affinity to biological targets. The molecule’s exact mass is 343.114319 g/mol, with a computed LogP value of 4.85, indicating moderate lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H17N3S\text{C}_{21}\text{H}_{17}\text{N}_{3}\text{S}
Molecular Weight343.445 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point559.6 \pm 52.0 \, ^\circ\text{C}
Flash Point292.2 \pm 30.7 \, ^\circ\text{C}
Vapour Pressure0.0±1.5mmHg0.0 \pm 1.5 \, \text{mmHg} at 25°C
Refractive Index1.672

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 4-([1,1'-biphenyl]-4-yl)-5-methylthiazol-2-amine can be inferred from methods used for structurally related thiazoles. A plausible route involves the following steps:

  • Formation of the Thiazole Core: Reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol yields a thiazole intermediate .

  • Functionalization at Position 4: Coupling the thiazole intermediate with 4-biphenylboronic acid via Suzuki-Miyaura cross-coupling introduces the biphenyl group.

  • Introduction of the Methyl Group: Methylation at position 5 can be achieved using methyl iodide in the presence of a base.

Scheme 1: Hypothetical Synthesis Pathway

Ethyl 4-bromo-3-oxopentanoateThiourea, EtOHThiazole Intermediate4-Biphenylboronic Acid, Pd Catalyst4-([1,1’-Biphenyl]-4-yl)thiazol-2-amineCH3I, BaseTarget Compound\text{Ethyl 4-bromo-3-oxopentanoate} \xrightarrow{\text{Thiourea, EtOH}} \text{Thiazole Intermediate} \xrightarrow{\text{4-Biphenylboronic Acid, Pd Catalyst}} \text{4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine} \xrightarrow{\text{CH}_3\text{I, Base}} \text{Target Compound}

Challenges in Synthesis

Key challenges include ensuring regioselectivity during methylation and minimizing side reactions during cross-coupling. Purification via column chromatography or recrystallization is critical to isolate the desired product .

Physicochemical and Stability Profiles

Solubility and Partitioning

With a LogP of 4.85, the compound is likely poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. This property may limit its bioavailability in aqueous biological systems unless formulated with solubilizing agents.

Biological Activity and Hypothetical Applications

Anticancer Activity

Thiazole derivatives are known to inhibit kinesin proteins like HSET (KIFC1), which are overexpressed in cancers with centrosome amplification . While no direct evidence exists for this compound, its structural resemblance to HSET inhibitors suggests a plausible mechanism of action involving disruption of mitotic spindle formation .

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yield.

  • Biological Screening: Evaluating antioxidant and anticancer activity in vitro and in vivo.

  • Structure-Activity Relationships (SAR): Modifying the biphenyl and methyl groups to assess their impact on bioactivity.

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